molecular formula C15H34N12O8 B2705693 (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate CAS No. 2722-30-7

(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate

Cat. No.: B2705693
CAS No.: 2722-30-7
M. Wt: 510.513
InChI Key: LKQAOUVYAHXLNP-PXXSLZRMSA-N
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Description

(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with two carbohydrazide groups and two water molecules of hydration. Cyclopropane derivatives are known for their unique structural properties and reactivity, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate typically involves the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient heat transfer, resulting in consistent product quality. The use of flow reactors also minimizes the risk of side reactions and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide groups to amine groups.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted cyclopropane compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex cyclopropane derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate involves its interaction with specific molecular targets and pathways. The carbohydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The cyclopropane ring’s strained structure also contributes to its reactivity and ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,2-dicarboxylic acid: A precursor in the synthesis of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate.

    Cyclopropane-1,2-dicarboxamide: Another derivative with similar structural features but different functional groups.

    Cyclopropane-1,2-dicarboxylate esters: Esters of cyclopropane-1,2-dicarboxylic acid with varied applications.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two water molecules of hydration. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1S,2S)-cyclopropane-1,2-dicarbohydrazide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H10N4O2.2H2O/c3*6-8-4(10)2-1-3(2)5(11)9-7;;/h3*2-3H,1,6-7H2,(H,8,10)(H,9,11);2*1H2/t3*2-,3-;;/m000../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAOUVYAHXLNP-PXXSLZRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34N12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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